molecular formula C6H9N3O2S B13478470 methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate

methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B13478470
M. Wt: 187.22 g/mol
InChI Key: CMDOMKZHCJHISI-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a sulfanyl (thiol) group at position 5, and a methyl ester at position 2. The sulfanyl group enhances nucleophilicity, while the ethyl substituent increases lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

methyl 4-ethyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H9N3O2S/c1-3-9-4(5(10)11-2)7-8-6(9)12/h3H2,1-2H3,(H,8,12)

InChI Key

CMDOMKZHCJHISI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Ethyl-5-Sulfanyl Substituted Derivatives

While the above method synthesizes the methyl 1,2,4-triazole-3-carboxylate core, the introduction of the 4-ethyl and 5-sulfanyl groups requires further functionalization:

  • Alkylation or substitution at the 4-position with ethyl groups can be achieved by reacting the triazole ring with ethyl halides or via cyclization with ethyl-containing precursors.
  • The sulfanyl (–SH) group at the 5-position is introduced by using thiosemicarbazide derivatives or by post-synthetic thiolation reactions.

A study on alkyl and aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides (MDPI, 2024) describes the synthesis of 5-alkyl substituted triazoles by cyclization of triazole fragments bearing alkyl groups and subsequent esterification or amidation steps. The sulfanyl group is typically preserved or introduced via thiol-containing intermediates during cyclization.

Esterification Using Methanol and Acid Catalysis

The esterification step is commonly performed by refluxing the carboxylic acid intermediate with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid (2% w/w relative to intermediate mass). This step converts the free acid to the methyl ester, yielding the final product.

Alternative Routes Involving Hydrazine Hydrate and Ethyl Formate

Another approach involves synthesizing 4-amino-1,2,4-triazole intermediates by reacting hydrazine hydrate with ethyl formate in ethanol under acidic ion exchange resin catalysis, followed by heating to remove water and ethanol. This intermediate can then be modified further to introduce ethyl and sulfanyl groups and esterified to yield the target compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Condensation & cyclization Thiosemicarbazide + Oxalic acid + NaOH Water 60°C 14 h total Intermediate 4 formed, no isolation
Mercapto group oxidation Intermediate 4 + 50% HNO3 50% Nitric acid 80°C 6 h Removes –SH, forms intermediate 5
Esterification Intermediate 5 + Methanol + H2SO4 (2% w/w) Methanol Reflux Several hours Methyl ester formed, final product
Alternative amine intermediate synthesis Hydrazine hydrate + Ethyl formate + Ion exchange resin Ethanol 75°C to 130-133°C Several hours 4-amino-1,2,4-triazole intermediate

Purification and Yield Considerations

  • The patented method avoids chromatographic purification, relying on crystallization and filtration, which is advantageous for scale-up.
  • Yields reported exceed 58% overall, which is efficient for multi-step heterocyclic synthesis.
  • Removal of by-products such as sodium nitrate is achieved by neutralization and filtration.
  • Final products are typically isolated as white crystalline solids, characterized by melting points near 196–199 °C.

Summary of Key Research Findings

  • The non-diazo three-step synthesis route is the most practical and environmentally friendly method available, using water and methanol as solvents and avoiding hazardous intermediates.
  • Introduction of ethyl and sulfanyl substituents requires careful selection of starting materials or post-cyclization functionalization.
  • Esterification is efficiently catalyzed by sulfuric acid under reflux.
  • Alternative methods using hydrazine hydrate and ethyl formate provide access to amino-substituted triazoles, which can be further modified.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5)
  • Structure : Lacks the ethyl and sulfanyl groups; methyl ester at position 3.
  • Properties :
    • Molecular weight: 127.10 g/mol.
    • Melting point: 185–186°C .
    • Key Difference : Reduced lipophilicity (logP ≈ -0.69) compared to the target compound due to absence of ethyl and sulfanyl groups .
  • Applications : Intermediate in antiviral and anticancer agent synthesis .
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS 3641-14-3)
  • Structure: Amino group at position 5 instead of sulfanyl.
  • Properties: Molecular weight: 142.12 g/mol. Key Difference: Higher polarity (logP = -0.686) due to the amino group, enhancing hydrogen bonding and aqueous solubility .
  • Biological Relevance: Used in QSAR studies for antibacterial activity; amino groups influence charge distribution (ΣQ) and bioactivity .
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Monohydrate
  • Structure : Benzamido and phenyl substituents at positions 4 and 5, respectively.
  • Properties :
    • Molecular weight: 362.37 g/mol.
    • Key Difference : Bulky aromatic groups increase steric hindrance and reduce solubility. Exhibits intermolecular N–H···O hydrogen bonds, enhancing crystalline stability .
  • Applications : Broad biological activity (anticancer, antiviral) due to aromatic interactions .
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS 774608-88-7)
  • Structure : Chloro substituent at position 4.
  • Properties :
    • Molecular weight: 175.58 g/mol.
    • Key Difference : Chlorine’s electronegativity increases reactivity in nucleophilic substitutions. Lower logP compared to sulfanyl derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (Positions) logP Melting Point (°C) Key Features
Target Compound 187.21* 4-Ethyl, 5-Sulfanyl, 3-COOCH3 ~1.2* N/A High lipophilicity, nucleophilic S-H
Methyl 1H-1,2,4-triazole-3-carboxylate 127.10 3-COOCH3 -0.69 185–186 Low steric hindrance, polar
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate 142.12 5-NH2, 3-COOCH3 -0.686 N/A Enhanced hydrogen bonding
Ethyl 4-benzamido-5-phenyl derivative 362.37 4-Benzamido, 5-Ph, 3-COOCH2CH3 ~2.5* N/A Aromatic interactions, crystalline
Ethyl 5-chloro derivative 175.58 5-Cl, 3-COOCH2CH3 ~1.8* N/A Electrophilic reactivity

*Estimated based on analogous compounds.

Biological Activity

Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₂N₄OS
  • IUPAC Name : this compound
  • Molecular Weight : 188.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring is known to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal and antimicrobial properties.
  • Metal Ion Binding : The sulfanyl group may facilitate binding to metal ions, which can modulate the activity of metalloenzymes.
  • Cellular Pathways : Research indicates that this compound may influence cellular signaling pathways involved in proliferation and apoptosis.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens:

Pathogen TypeActivity ObservedReference
Bacteria (e.g., E. coli)Moderate inhibition (MIC = 32 µg/mL)
Fungi (e.g., Candida spp.)Significant antifungal effects (MIC = 16 µg/mL)

Anticancer Activity

Studies have shown that derivatives of triazole compounds exhibit cytotoxic effects on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Methyl Triazole DerivativeK562 (Leukemia)13.6 ± 0.3
Methyl Triazole DerivativeCCRF-SB (Leukemia)112 ± 19

These findings suggest that this compound may have potential as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with a sulfanyl group exhibited enhanced activity compared to their non-sulfanyl counterparts. The study concluded that the structural features of these compounds significantly influence their biological activity.

Investigation into Anticancer Properties

Another research effort focused on the anticancer properties of triazole derivatives. The study highlighted that specific modifications in the triazole structure could lead to increased cytotoxicity against leukemia cells. The mechanism was linked to the inhibition of key metabolic pathways involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate, and how can side reactions be minimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of hydrazine derivatives with carbonyl compounds. For example, refluxing ethyl 2-chloro-2-oxoacetate with methylsulfonic acid in toluene under controlled conditions (e.g., 6 hours at 110°C) can yield triazole intermediates. Purification via flash chromatography (EtOAc:cyclohexane = 1:1) is critical to isolate the target compound. Side reactions, such as over-oxidation of the sulfanyl group, are mitigated by inert atmospheres (N₂/Ar) and stoichiometric precision .

Q. How do the functional groups (sulfanyl, ester, triazole) influence the compound’s reactivity and characterization?

  • Methodological Answer :

  • Sulfanyl (-SH) : Participates in nucleophilic substitutions (e.g., alkylation) and oxidation to sulfoxides/sulfones. Reactivity is confirmed via Ellman’s assay or LC-MS.
  • Ester (-COOCH₃) : Hydrolyzes under basic conditions; monitored by FT-IR (C=O stretch at ~1700 cm⁻¹) or ¹³C NMR (ester carbonyl at ~165 ppm).
  • Triazole Ring : Stabilizes via hydrogen bonding (N–H⋯O interactions) and π-π stacking, verified by X-ray crystallography. Twisted phenyl rings (dihedral angles ~85°) impact solubility and crystallinity .

Q. What spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction resolves intramolecular hydrogen bonds (e.g., N4–H⋯O2) and torsional angles between aromatic rings (e.g., 84.84° for phenyl-triazole planes) .
  • NMR : ¹H NMR identifies methyl/ethyl protons (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂O). ¹H-¹⁵N HMBC confirms triazole connectivity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 256.0821) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict transition states and activation energies for sulfanyl group modifications. The ICReDD framework combines reaction path searches with machine learning to prioritize experimental conditions (e.g., solvent polarity, catalyst loading). For instance, docking simulations identify steric hindrance in bulky substituents, guiding regioselective alkylation .

Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. non-specific binding)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., buffer pH, enzyme source). A systematic approach includes:

  • Dose-response curves (IC₅₀ values under standardized conditions).
  • Selectivity panels : Test against off-target enzymes (e.g., kinases, proteases) using fluorescence polarization assays.
  • Molecular Dynamics (MD) Simulations : Compare binding stability (RMSD < 2 Å) over 100-ns trajectories to distinguish specific vs. non-specific interactions .

Q. What strategies enhance the compound’s pharmacokinetic properties without compromising its triazole core activity?

  • Methodological Answer :

  • Prodrug Design : Ester hydrolysis (e.g., replacing methyl with pivaloyloxymethyl esters) improves oral bioavailability.
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxylmethyl at C5) while maintaining hydrogen-bond donors. LogP values are optimized via shake-flask experiments (target LogP = 2–3).
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., sulfanyl oxidation); deuterium incorporation at labile C–H bonds extends half-life .

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